[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a dimethyl group and a morpholine ring connected via an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution with Dimethyl Groups:
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole derivative is replaced by the morpholine moiety.
Linking via Ethylamine: The final step involves the formation of the ethylamine linker, which can be accomplished through reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or morpholine rings .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating its effects on various biological targets and pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole and morpholine rings may interact with enzymes, receptors, or other proteins, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A related compound with similar structural features but lacking the morpholine ring.
1,3-Dimethyl-5-phenylpyrazole: Another pyrazole derivative with a phenyl group instead of the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring but different substituents on the pyrazole ring.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to the combination of the pyrazole and morpholine rings, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H22N4O/c1-11-9-12(15(2)14-11)10-13-3-4-16-5-7-17-8-6-16/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
PHXXDOVTYQJEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCCN2CCOCC2)C |
Origin of Product |
United States |
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